molecular formula C7H8N2O2 B15072136 2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

Cat. No.: B15072136
M. Wt: 152.15 g/mol
InChI Key: SYQKIBHUNFXIDV-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a pyrimidine ring with two methyl groups at positions 2 and 4, a carbonyl group at position 6, and an aldehyde group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. One common method involves the reaction of 2,4-dimethylpyrimidine with formylating agents such as ethyl formate or formic acid in the presence of a catalyst . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as nitration, reduction, and cyclization to form the pyrimidine ring, followed by formylation to introduce the aldehyde group .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products Formed

    Oxidation: 2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

    Reduction: 2,4-Dimethyl-6-hydroxy-1,6-dihydropyrimidine-5-carbaldehyde

    Substitution: Halogenated or nitrated derivatives of the parent compound

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
  • 2-Hydrazineyl-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
  • 1-(Benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Uniqueness

2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is unique due to its specific structural features, such as the presence of both an aldehyde and a carbonyl group on the pyrimidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2,4-dimethyl-6-oxo-1H-pyrimidine-5-carbaldehyde

InChI

InChI=1S/C7H8N2O2/c1-4-6(3-10)7(11)9-5(2)8-4/h3H,1-2H3,(H,8,9,11)

InChI Key

SYQKIBHUNFXIDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)C=O

Origin of Product

United States

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